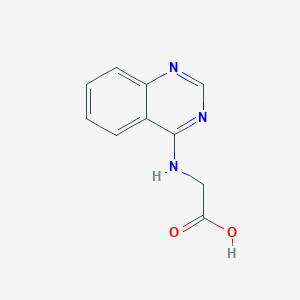

2-(Quinazolin-4-ylamino)acetic acid

説明

Significance of the Quinazoline (B50416) Pharmacophore in Drug Discovery

The quinazoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, is recognized as a "privileged structure" in the field of medicinal chemistry. nih.govnih.gov This designation stems from its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. mdpi.comnih.gov The versatility of the quinazoline ring system allows for the synthesis of a diverse library of derivatives with varied therapeutic applications. mdpi.comsemanticscholar.org

Quinazoline-based compounds have demonstrated a remarkable range of biological effects, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antihypertensive properties. mdpi.comresearchgate.net This wide-ranging bioactivity has made the quinazoline moiety a focal point for drug discovery and development efforts. nih.gov The structural features of quinazoline, particularly the potential for substitution at various positions, enable medicinal chemists to fine-tune the molecule's properties to enhance its potency and selectivity for specific biological targets. mdpi.com

Historical Context of Quinazoline-Based Compounds in Therapeutic Research

The first synthesis of a quinazoline derivative was reported in 1869 by Griess and fellow researchers through a condensation reaction. mdpi.com However, the parent quinazoline molecule was first synthesized in 1895 by August Bischler and Lang. mdpi.comwikipedia.org The therapeutic potential of quinazoline derivatives began to be recognized in the mid-20th century, leading to extensive research into their pharmacological properties.

Several quinazoline-based drugs have successfully entered the market, validating the therapeutic importance of this scaffold. nih.gov For instance, Prazosin, an alpha-blocker used to treat high blood pressure, was one of the early successes. More recently, a number of quinazoline derivatives have been developed as targeted cancer therapies. nih.gov Gefitinib (B1684475) and Erlotinib (B232), for example, are epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors used in the treatment of certain types of cancer. wikipedia.orgnih.gov These examples underscore the long and successful history of quinazoline derivatives in therapeutic research.

Overview of 2-(Quinazolin-4-ylamino)acetic acid as a Representative Chemical Entity

This compound is a specific derivative of the quinazoline family. Its chemical structure features an acetic acid group attached to the amino group at the 4-position of the quinazoline ring. The systematic name for this compound is this compound, and its hydrochloride salt has the empirical formula C10H10ClN3O2. sigmaaldrich.com

Research Scope and Focus on this compound and Closely Related Analogues

The scope of this article is to provide a focused and detailed examination of the chemical compound this compound and its closely related analogues. The primary emphasis will be on the synthesis, chemical properties, and reported biological activities of these specific molecules. The discussion will be confined to the scientific literature and research findings directly pertaining to this class of compounds.

This review will not extend to clinical data, dosage information, or detailed safety and toxicity profiles, in adherence to the specified content exclusions. The aim is to offer a comprehensive scientific overview for researchers and medicinal chemists interested in the specific area of 2-(substituted)quinazolin-4-ylamino derivatives. This includes exploring how modifications to the quinazoline core and the substituent at the 4-position can impact biological activity. For instance, a series of 2-aryl-4-aminoquinazoline-based compounds were recently investigated as LSD1 inhibitors for activating an immune response in gastric cancer. nih.gov

Interactive Data Tables

Table 1: Selected Quinazoline-Based Drugs and their Therapeutic Applications

| Drug Name | Therapeutic Application | Mechanism of Action |

| Prazosin | Antihypertensive | Alpha-1 adrenergic receptor antagonist |

| Doxazosin | Antihypertensive, Benign Prostatic Hyperplasia | Alpha-1 adrenergic receptor antagonist |

| Gefitinib | Anticancer (Non-small cell lung cancer) | EGFR tyrosine kinase inhibitor wikipedia.org |

| Erlotinib | Anticancer (Non-small cell lung cancer, Pancreatic cancer) | EGFR tyrosine kinase inhibitor |

| Lapatinib | Anticancer (Breast cancer) | Dual tyrosine kinase inhibitor (EGFR and HER2) wikipedia.org |

Table 2: Examples of Biologically Active Quinazoline Derivatives from Research Studies

| Compound Class | Biological Activity Investigated | Key Findings | Reference |

| 2-Aryl-4-aminoquinazolines | LSD1 Inhibition (Gastric Cancer) | Compound Z-1 showed potent LSD1 inhibitory activity. nih.gov | nih.gov |

| Acetic acid derivatives of quinazolin-4(3H)-one | Aldose Reductase Inhibition | Nanomolar activity against the target enzyme was observed. researchgate.net | researchgate.net |

| 2-Substituted-quinazolinones | PARP Inhibition (Anticancer) | Certain derivatives showed high affinity for PARP-1 inhibition. nih.gov | nih.gov |

| 4-Anilinoquinazoline (B1210976) derivatives | EGFR/HER2 Inhibition (Anticancer) | Irreversible dual inhibitors were identified. mdpi.com | mdpi.com |

| Quinazolinamine derivatives | BCRP and P-gp Inhibition | A cyclopropyl-containing derivative was identified as a dual inhibitor. nih.gov | nih.gov |

Structure

2D Structure

特性

IUPAC Name |

2-(quinazolin-4-ylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c14-9(15)5-11-10-7-3-1-2-4-8(7)12-6-13-10/h1-4,6H,5H2,(H,14,15)(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQLYDNMTAYXPLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC=N2)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00352096 | |

| Record name | (quinazolin-4-ylamino)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55040-11-4 | |

| Record name | (quinazolin-4-ylamino)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Quinazolin 4 Ylamino Acetic Acid and Its Analogues

Established Synthetic Pathways for the 2-(Quinazolin-4-ylamino)acetic Acid Scaffold

The construction of the this compound core can be achieved through several synthetic strategies, primarily involving the formation of the quinazoline (B50416) ring system followed by the introduction of the aminoacetic acid side chain.

Conventional Multistep Synthetic Routes

Traditional methods for synthesizing the quinazoline scaffold often involve multi-step sequences that have been well-established in the literature. A common approach begins with the synthesis of a quinazolin-4(3H)-one, which can then be converted to a 4-chloroquinazoline (B184009) intermediate. This intermediate is a key precursor for the introduction of the aminoacetic acid moiety.

One of the most fundamental methods for constructing the quinazolin-4(3H)-one ring is the Niementowski quinazoline synthesis, which involves the reaction of anthranilic acid with an amide at high temperatures. mdpi.com Another classical approach is the Grimmel, Guinther, and Morgan synthesis, where 2-acetamidobenzoic acid reacts with an amine in the presence of a dehydrating agent like phosphorous trichloride. mdpi.com

The general synthetic sequence can be summarized as follows:

Formation of the Quinazolinone Ring: Starting from readily available precursors like anthranilic acid or its derivatives, a quinazolin-4(3H)-one is synthesized. mdpi.comresearchgate.net

Chlorination: The resulting quinazolinone is then chlorinated, typically using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to yield the highly reactive 4-chloroquinazoline.

Nucleophilic Substitution: Finally, the 4-chloroquinazoline is reacted with glycine (B1666218) or its ester derivatives under basic conditions to afford the desired this compound or its corresponding ester. The ester can then be hydrolyzed to the carboxylic acid.

A variation of this approach involves the use of isatoic anhydride, which can react with an amine followed by cyclization to form the quinazolinone ring. mdpi.comresearchgate.net

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov The synthesis of quinazoline derivatives, including the this compound scaffold, has significantly benefited from this technology. vanderbilt.edunih.govrsc.org

Microwave irradiation can be effectively applied to various steps of the synthesis, including:

Ring Formation: Microwave heating can facilitate the cyclization reactions to form the quinazolinone ring, such as the reaction of 2-aminobenzoic acid derivatives with formamide (B127407) or other reagents. vanderbilt.edunih.gov

Nucleophilic Substitution: The reaction of 4-chloroquinazoline with glycine or its analogues can be significantly expedited under microwave conditions. nih.gov For instance, the synthesis of (quinazolin-4-ylamino)methylphosphonates was achieved in higher yields and shorter reaction times using microwave irradiation compared to conventional heating. nih.gov

A study by Luo et al. demonstrated the efficient synthesis of (quinazolin-4-ylamino)methylphosphonates by reacting N'-(substituted-2-cyanophenyl)-N,N-dimethylformamidines with dialkyl amino(phenyl)methylphosphonates under microwave irradiation. nih.govnih.gov This highlights the utility of microwave technology in preparing analogues of this compound.

Role of Key Precursors in Compound Synthesis

The successful synthesis of this compound and its analogues is highly dependent on the choice and reactivity of key precursor molecules.

| Precursor | Role in Synthesis |

| Anthranilic Acid and its Derivatives | Serves as the foundational building block for the benzene (B151609) ring and the C4-N3 part of the pyrimidine (B1678525) ring in the quinazoline scaffold. mdpi.comresearchgate.net |

| Isatoic Anhydride | A versatile precursor that reacts with amines to form 2-aminobenzamides, which can then be cyclized to form the quinazolinone ring. mdpi.comresearchgate.net |

| 4-Chloroquinazoline | A crucial and highly reactive intermediate that readily undergoes nucleophilic substitution at the C4 position, allowing for the introduction of the aminoacetic acid side chain. |

| Glycine and its Esters | Provides the aminoacetic acid moiety that is essential for the final structure of the target compound. The ester forms are often used to improve solubility and reactivity, followed by a final hydrolysis step. |

| 2-Aminobenzonitrile | Can be used as a starting material to build the quinazoline ring through reactions with various reagents. |

Table 1: Key Precursors and Their Roles in Synthesis

Chemical Transformations and Functionalization Strategies

To explore the structure-activity relationships and develop new derivatives with improved properties, the this compound scaffold can be chemically modified at various positions.

Derivatization at the Quinazoline Ring System

The quinazoline ring offers several sites for functionalization, allowing for the introduction of a wide range of substituents. These modifications can significantly influence the biological activity of the resulting compounds.

Common derivatization strategies include:

Substitution at the C2 Position: The C2 position of the quinazoline ring can be readily substituted. For example, starting with 2-amino- or 2-mercapto-substituted quinazolinones, various alkyl or aryl groups can be introduced.

Substitution on the Benzene Ring: The benzene part of the quinazoline ring can be substituted with various electron-donating or electron-withdrawing groups. This is often achieved by starting with appropriately substituted anthranilic acid derivatives. For instance, the synthesis of 6,8-diiodo-2-methyl-3-substituted-quinazolin-4(3H)-ones has been reported to enhance antibacterial activity. nih.gov

N-Alkylation/Arylation at the N3 Position: The nitrogen at position 3 of the quinazolinone ring can be substituted with various alkyl or aryl groups, which can impact the compound's properties. nih.gov

Modifications and Substitutions on the Aminoacetic Acid Side Chain

The aminoacetic acid side chain is another key site for chemical modification, offering opportunities to modulate the compound's physicochemical and pharmacological properties.

Potential modifications include:

N-Alkylation/Arylation of the Amino Group: The secondary amine in the aminoacetic acid moiety can be further substituted. For example, the synthesis of 2-[methyl(quinazolin-4-yl)amino]acetic acid has been reported. uni.lusigmaaldrich.com

Esterification or Amidation of the Carboxylic Acid: The carboxylic acid group can be converted to various esters or amides to alter polarity and pharmacokinetic profiles.

Introduction of Different Amino Acids: Instead of glycine, other natural or unnatural amino acids can be used to create a diverse library of analogues.

Modification of the Methylene (B1212753) Bridge: The methylene group between the amino and carboxyl groups can be substituted or replaced with other linkers.

A study on novel acetic acid derivatives containing a quinazolin-4(3H)-one ring demonstrated that modifications on the acetic acid moiety could lead to potent aldose reductase inhibitors. researchgate.net

| Modification Site | Type of Modification | Potential Impact |

| Quinazoline Ring (C2) | Alkyl/Aryl substitution | Modulation of biological target binding |

| Quinazoline Ring (Benzene part) | Halogenation, Nitration, etc. | Altered electronic properties and bioactivity |

| Quinazoline Ring (N3) | Alkylation/Arylation | Influence on conformation and solubility |

| Aminoacetic Acid (Amino group) | N-Alkylation | Changes in basicity and hydrogen bonding capacity |

| Aminoacetic Acid (Carboxyl group) | Esterification/Amidation | Modified polarity and prodrug potential |

Table 2: Strategies for Chemical Transformation and Functionalization

Synthesis of Hybrid Quinazoline Structures Incorporating the Aminoacetic Acid Moiety

The creation of hybrid molecules that merge the quinazoline scaffold with an aminoacetic acid moiety is a significant area of chemical synthesis, aiming to combine the structural features of both components to explore new chemical spaces. These syntheses often involve multi-step reactions, starting either from pre-formed quinazoline derivatives or by constructing the quinazoline ring system on a substrate already bearing the aminoacetic acid group.

One prominent strategy involves the use of a 3-amino-quinazolin-4(3H)-one as a key intermediate. This intermediate can then be coupled with various molecules, including those containing an acetic acid function. For instance, a series of novel acetic acid derivatives featuring a quinazolin-4(3H)-one ring were synthesized as potential aldose reductase inhibitors. researchgate.net The synthesis began with the preparation of 3-amino-2-(substituted-methyl)quinazolin-4(3H)-ones. These intermediates were then reacted with 4-formylphenoxyacetic acid in ethanol, with a catalytic amount of acetic acid, to yield the final Schiff base hybrid compounds. researchgate.net This method provides a direct way to link the amino group at the 3-position of the quinazoline ring to a functionalized phenoxyacetic acid.

Another versatile approach starts with 3-amino-1H-quinazoline-2,4-dione. This compound can be reacted with ethyl chloroacetate (B1199739) to introduce the acetic acid ester moiety, which is then converted to a hydrazide. researchgate.net Specifically, the reaction of 3-amino-1H-quinazoline-2,4-dione with ethyl chloroacetate yields ethyl (2,4-dioxo-1,4-dihydro-2H-quinazolin-3-ylamino)acetate. Subsequent treatment with hydrazine (B178648) hydrate (B1144303) produces (2,4-dioxo-1,4-dihydro-2H-quinazolin-3-ylamino)acetic acid hydrazide. researchgate.netresearchgate.net This hydrazide serves as a crucial building block for synthesizing a variety of heterocyclic hybrids attached to the quinazoline core through the aminoacetic acid linker. researchgate.net

A further example of building hybrid structures involves the coupling of different Fmoc-protected L-amino acids with a 3-amino-6-fluoro-2-(4-fluorophenyl)quinazolin-4(3H)-one intermediate. nih.gov In this procedure, the protected amino acid and the quinazolinone derivative are dissolved in anhydrous dimethylformamide (DMF) with PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) as a coupling agent. The reaction is initiated by the addition of DIEA (N,N-Diisopropylethylamine) and proceeds at room temperature to form the amide linkage, thus creating a quinazolinone-amino acid hybrid. nih.gov While this example uses various amino acids, the principle is directly applicable to glycine (the simplest amino acid, equivalent to an aminoacetic acid moiety) to form the target hybrid structure.

The synthesis of 2-substituted quinazolin-4-one derivatives can also be achieved through a Mannich reaction. In one study, 4-(2-methyl-4-oxo-4H-quinazolin-3-yl)benzoic acid was used as a scaffold. While this specific example does not directly result in an aminoacetic acid derivative, the methodology, which involves the reaction of an intermediate with formaldehyde (B43269) and various amines, could be adapted for the synthesis of complex structures incorporating an aminoacetic acid side chain. sphinxsai.com

These methodologies highlight the flexibility in designing hybrid quinazoline-aminoacetic acid structures, primarily by leveraging the reactivity of the 3-amino position of the quinazolinone ring for coupling reactions.

Table 1: Examples of Synthesized Hybrid Quinazoline-Aminoacetic Acid Structures and Intermediates

| Compound Name | Starting Materials | Key Reagents | Reference |

|---|---|---|---|

| 2-(4-{[2-(Morpholinomethyl)-4-oxoquinazolin-3(4H)-yl]iminomethyl}phenoxy)acetic acid | 3-Amino-2-(morpholinomethyl)quinazolin-4(3H)-one, 4-Formylphenoxyacetic acid | Ethanol, Acetic acid | researchgate.net |

| 2-(4-{[2-((4-Methylpiperazin-1-yl)methyl)-4-oxoquinazolin-3(4H)-yl]iminomethyl}phenoxy)acetic acid | 3-Amino-2-[(4-methylpiperazin-1-yl)methyl]quinazolin-4(3H)-one, 4-Formylphenoxyacetic acid | Ethanol, Acetic acid | researchgate.net |

| Ethyl (2,4-dioxo-1,4-dihydro-2H-quinazolin-3-ylamino)acetate | 3-Amino-1H-quinazolin-2,4-dione, Ethyl chloroacetate | N/A | researchgate.net |

| (2,4-Dioxo-1,4-dihydro-2H-quinazolin-3-ylamino)acetic acid hydrazide | Ethyl (2,4-dioxo-1,4-dihydro-2H-quinazolin-3-ylamino)acetate | Hydrazine hydrate | researchgate.netresearchgate.net |

Biological Activity Spectrum and Mechanistic Investigations of 2 Quinazolin 4 Ylamino Acetic Acid Derivatives

Antimicrobial Efficacy

Quinazoline (B50416) derivatives have shown considerable promise as antimicrobial agents, with research highlighting their effectiveness against a range of bacterial and fungal pathogens. nih.govmdpi.com The antimicrobial action is often attributed to their ability to interfere with essential cellular processes of microorganisms, such as cell wall synthesis or DNA replication. nih.goveco-vector.com

Antibacterial Activity against Gram-Positive Pathogens

Derivatives of the quinazoline family have demonstrated notable activity against Gram-positive bacteria. nih.gov In various studies, these compounds have been effective against resilient pathogens. For instance, certain novel quinazolinone derivatives have shown significant antibacterial activity against Staphylococcus albus and Streptococcus pyogenes. dovepress.com One study highlighted that a derivative, compound 5g , exhibited significant activity against these Gram-positive bacteria at a concentration of 10 μg/mL. dovepress.com Another study found that quinazolin-4(3H)-one derivatives with a naphthyl radical or a specific amide group showed a pronounced bacteriostatic effect against Staphylococcus aureus and Streptococcus pneumoniae. eco-vector.com The conjugation of quinazolinone derivatives with silver nanoparticles has also been shown to enhance bactericidal effects against Streptococcus pyogenes. nih.gov

Below is a table summarizing the antibacterial activity of selected quinazoline derivatives against Gram-positive bacteria.

| Derivative Type | Gram-Positive Bacteria | Activity/Observation | Reference |

| 2-methyl substituted quinazolinone (5g) | Staphylococcus albus, Streptococcus pyogenes | Significant activity at 10 µg/mL | dovepress.com |

| Quinazolin-4(3H)-one with naphthyl radical | Staphylococcus aureus, Streptococcus pneumoniae | Pronounced bacteriostatic effect | eco-vector.com |

| Quinazolinone-conjugated silver nanoparticles (QNZ 4, QNZ 6) | Streptococcus pyogenes | Enhanced bactericidal effects | nih.gov |

| 2-Phenyl-3-[1-(furfurylidene amino)]-quinazolin-4-(3H)-one (IIIe) | Staphylococcus aureus, Bacillus cereus | Superior activity among synthesized compounds | frontiersin.org |

Antibacterial Activity against Gram-Negative Pathogens

The efficacy of quinazoline derivatives extends to Gram-negative bacteria as well. Research has shown that modifications to the quinazoline structure can yield compounds with potent activity against these often-difficult-to-treat pathogens. For example, the introduction of a heterocyclic moiety at the aldimine in a 3-amino quinazolinone structure significantly increased antibacterial activity against tested Gram-negative pathogens like Escherichia coli and Pseudomonas aeruginosa. frontiersin.org Specifically, 2-Phenyl-3-[1-(furfurylidene amino)]-quinazolin-4-(3H)-one was identified as having superior activity. frontiersin.org Furthermore, silver nanoparticle conjugates of certain quinazolinone derivatives (QNZ 4, QNZ 6) displayed enhanced antibacterial action against Escherichia coli K1, Klebsiella pneumoniae, and P. aeruginosa. nih.gov

This table presents findings on the antibacterial activity of specific quinazoline derivatives against Gram-negative bacteria.

| Derivative Type | Gram-Negative Bacteria | Activity/Observation | Reference |

| 2-Phenyl-3-[1-(furfurylidene amino)]-quinazolin-4-(3H)-one (IIIe) | Escherichia coli, Pseudomonas aeruginosa | Significantly increased antibacterial activity | frontiersin.org |

| Quinazolinone-conjugated silver nanoparticles (QNZ 4, QNZ 6) | Escherichia coli K1, Klebsiella pneumoniae, P. aeruginosa | Enhanced bactericidal activity | nih.gov |

Antifungal Activity

In addition to their antibacterial properties, many quinazoline derivatives have been identified as potent antifungal agents. nih.govmdpi.com Studies have demonstrated their ability to inhibit the growth of various fungal species. For instance, a series of pyrazolyl-quinazolin-4(3H)-ones were synthesized and screened for their antifungal activity, with some compounds showing very good results when compared to the standard drug Fluconazole. researchgate.net Another study reported that a quinazoline derivative, N-(4-(4-bromo-2-nitrophenylamino)quinazolin-6-yl)acetamide, exhibited strong antifungal activity against Fusarium moniliforme, comparable to the standard drug griseofulvin. mdpi.com Furthermore, newly synthesized pyrazol-quinazolinone compounds were found to have significant inhibitory effects on several phytopathogenic fungi, including Fusarium oxysporum. mdpi.com

The table below summarizes the antifungal activity of various quinazoline derivatives.

| Derivative Type | Fungal Species | Activity/Observation | Reference |

| Pyrazolyl-quinazolin-4(3H)-ones | Various fungal microorganisms | Some compounds showed very good activity compared to Fluconazole | researchgate.net |

| N-(4-(4-bromo-2-nitrophenylamino)quinazolin-6-yl)acetamide | Fusarium moniliforme | Strong activity comparable to griseofulvin | mdpi.com |

| Pyrazol-quinazolinone (compound 2c) | Fusarium oxysporum f. sp. Niveum | 62.42% inhibition at 300 mg/L concentration | mdpi.com |

| Pyrazol-quinazolinone (compounds 2a, 2b with chlorine) | Rhizoctonia solani AG1 | Obvious inhibitory effect | mdpi.com |

Antitubercular Activity Profiles

The emergence of multidrug-resistant tuberculosis has spurred the search for new therapeutic agents, and quinazoline derivatives have emerged as promising candidates. nih.gov A number of these compounds have shown potent activity against Mycobacterium tuberculosis. nih.govnih.gov One study reported the synthesis of novel quinazolinones that exhibited selective efficacy against M. tuberculosis, with minimum inhibitory concentrations (MICs) as low as 6.25 μg/mL, including against drug-resistant strains. nih.gov Another investigation into 2,3-disubstituted quinazolinone derivatives found that several compounds displayed significant antitubercular activity with MIC values ranging from 6.25 to 100 µg/mL. dovepress.com Research has also shown that 4-(S-Butylthio)quinazoline was even more active than the standard drug isoniazid (B1672263) against atypical strains of mycobacteria. nih.gov

Key findings on the antitubercular activity of quinazoline derivatives are presented in the table below.

| Derivative Type | Mycobacterium Strain | Activity/Observation | Reference |

| Novel quinazolinone derivatives | Mycobacterium tuberculosis (including drug-resistant strains) | MICs as low as 6.25 μg/mL | nih.gov |

| 2,3-disubstituted quinazolinones (5a–e, 8a–c) | Mycobacterium tuberculosis | MIC values between 6.25 and 100 µg/mL | dovepress.com |

| 4-(S-Butylthio)quinazoline (3c) | Atypical strains of mycobacteria | More active than isoniazid | nih.gov |

Anticancer Potential and Molecular Targets

Quinazoline derivatives are well-established as a significant class of anticancer agents, with some compounds already in clinical use. nih.govnih.gov Their anticancer activity often stems from their ability to inhibit key enzymes involved in cell proliferation and survival, such as protein kinases. nih.gov

Cytotoxicity Evaluation in Various Cancer Cell Lines

The cytotoxic potential of 2-(quinazolin-4-ylamino)acetic acid derivatives and related quinazoline compounds has been evaluated against a wide range of cancer cell lines. nih.govnih.gov For example, novel quinazoline derivatives were tested for their in vitro cytotoxic activity against a lymphoma cell line, with some compounds showing higher activity than the reference drug etoposide. thieme-connect.de Specifically, compound 6f , (S)-2-(6,8-diiodo-2-phenylquinazolin-4-ylamino)-3-phenylpropanoic acid, was the most active, with an IC₅₀ value of 13.2 µM. thieme-connect.de In another study, newly synthesized quinazolinone derivatives were evaluated against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, with almost all compounds demonstrating cytotoxic activity. nih.gov One derivative in this series, compound 11g , displayed the highest cytotoxicity against both cell lines. nih.gov Furthermore, a study on derivatives of 3α,24-dihydroxylup-20(29)-en-28-oic acid showed that compound T1c significantly reduced cell viability in both acute lymphoblastic leukemia (CCRF-CEM, REH, JURKAT, and MOLT-4) and acute myeloid leukemia (THP-1) cell lines, with an IC₅₀ of 12.90 µM against THP-1 cells. mdpi.com

The table below provides a summary of the cytotoxic activity of selected quinazoline and related derivatives against various cancer cell lines.

| Derivative | Cancer Cell Line | Cytotoxicity (IC₅₀) | Reference |

| (S)-2-(6,8-diiodo-2-phenylquinazolin-4-ylamino)-3-phenylpropanoic acid (6f) | Lymphoma | 13.2 µM | thieme-connect.de |

| (S)-2-(6,8-diiodo-2-phenylquinazolin-4-ylamino)-3-(1H-imidazol-4-yl)propanoic acid (6g) | Lymphoma | Higher than etoposide | thieme-connect.de |

| (S)-2-(6,8-diiodo-2-phenylquinazolin-4-ylamino)-3-(1H-indol-3-yl) propanoic acid (6h) | Lymphoma | Higher than etoposide | thieme-connect.de |

| Quinazolinone derivative (11g) | MCF-7 (Breast), HeLa (Cervical) | Highest activity in the series | nih.gov |

| 3α,24-dihydroxy-30-oxolup-20(29)-en-28-oic acid (T1c) | THP-1 (Acute Myeloid Leukemia) | 12.90 ± 0.1 µM | mdpi.com |

| 3α,24-dihydroxy-30-oxolup-20(29)-en-28-oic acid (T1c) | CCRF-CEM, REH, JURKAT, MOLT-4 (Acute Lymphoblastic Leukemia) | Significant reduction in cell viability | mdpi.com |

Mechanisms of Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

Derivatives of the quinazoline scaffold have been extensively investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase, a key player in various cancers. The primary mechanism of inhibition for many 4-anilinoquinazoline (B1210976) derivatives is competitive binding at the ATP-binding site within the EGFR kinase domain. nih.gov These compounds typically act as type I inhibitors, meaning they bind to the active conformation of the receptor. nih.gov This binding mode prevents the endogenous ligand, ATP, from accessing the site, thereby blocking the autophosphorylation of the receptor and halting the downstream signaling cascades that promote cell growth and proliferation. nih.govmedchemexpress.com

Molecular modeling and structure-activity relationship (SAR) studies have elucidated the specific interactions that govern this inhibition. For instance, new 2-mercapto-quinazolin-4-one analogs have been shown to interact with key amino acid residues in the EGFR active site, such as Lys745, through π-π interactions, mimicking the binding of established inhibitors like gefitinib (B1684475). nih.gov Similarly, another quinazolin-4-one derivative, compound 17, was found to inhibit EGFR with a potency comparable to erlotinib (B232), a finding supported by docking studies that confirmed its ability to bind within the EGFR ATP binding site. nih.gov The quinazoline core serves as a crucial scaffold, with substitutions at various positions significantly influencing the inhibitory potency. nih.gov For example, the 4-anilino moiety is critical for high-affinity binding. nih.gov Approved drugs such as gefitinib and erlotinib are classic examples of 4-amino quinazoline derivatives that function through this EGFR inhibition mechanism. nih.gov

Inhibition of Other Relevant Protein Kinases (e.g., CK2, VEGFR-2)

Beyond EGFR, researchers have successfully engineered quinazoline derivatives to inhibit other protein kinases implicated in cancer progression, creating multi-targeted inhibitors. A prominent target is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical regulator of angiogenesis. nih.gov Several series of quinazoline derivatives have been developed as dual EGFR/VEGFR-2 inhibitors. nih.govrsc.orgnih.gov For example, modifying the 4-anilino-quinazoline structure by introducing phenyl urea (B33335) residues can confer dual inhibitory activity. nih.gov Similarly, S-alkylated quinazolin-4(3H)-ones and certain 7-nitro-substituted 4-anilino-quinazolines have demonstrated potent inhibition of both EGFR and VEGFR-2. nih.govrsc.org One such compound, SQ2, a dicarboxamide derivative, exhibited a VEGFR-2 kinase inhibition IC50 value of 0.014 μM. nih.gov

Other kinases are also targeted. Novel 2-sulfanylquinazolin-4(3H)-one derivatives have been identified as multi-targeted kinase inhibitors, showing nanomolar inhibitory activity against HER2 and VEGFR2, in addition to EGFR. nih.gov However, these same compounds were found to be less active against Cyclin-Dependent Kinase 2 (CDK2). nih.gov In contrast, a different series of quinazolinone-based compounds were specifically developed as CDK2 inhibitors, with derivatives 5c and 8a showing significant inhibitory action, suggesting their potential in treating cancers like melanoma where CDK2 plays a role. nih.gov The ability to modify the quinazoline scaffold to target a range of kinases highlights its versatility in developing specific or multi-targeted anticancer agents. nih.govmdpi.com

| Compound/Series | Target Kinase(s) | Potency (IC₅₀) | Reference |

| 2-mercapto-quinazolin-4-one (Compd. 24) | EGFR-TK | 13.40 nM | nih.gov |

| Quinazolin-4-one (Compd. 17) | EGFR | 0.072 µM (similar to erlotinib) | nih.gov |

| S-Alkylated quinazolin-4(3H)-one (Compd. 4) | EGFR/VEGFR-2 | Comparable to control drugs | rsc.org |

| 2-Sulfanylquinazolin-4(3H)-one (Compd. 5d) | VEGFR2, EGFR, HER2 | Nanomolar ranges | nih.gov |

| 2-Sulfanylquinazolin-4(3H)-one (Compd. 5d) | CDK2 | 2.097 µM | nih.gov |

| Quinazolinone (Compd. 5c & 8a) | CDK2 | Significant inhibition | nih.gov |

| Dicarboxamide derivative (Compd. SQ2) | VEGFR-2 | 0.014 µM | nih.gov |

Modulation of Cellular Proliferation and Cell Cycle Progression

A key consequence of kinase inhibition by this compound derivatives is the modulation of cancer cell proliferation and the cell cycle. By blocking signaling pathways essential for cell division, these compounds can halt the uncontrolled growth of malignant cells. mdpi.com Numerous studies have demonstrated that various quinazoline derivatives can induce cell cycle arrest in different cancer cell lines. nih.govnih.gov

The specific phase of cell cycle arrest can vary depending on the compound's structure and the cancer cell type. For example:

An S-alkylated quinazolin-4(3H)-one derivative (compound 4) was shown to arrest the cell cycle at the G1 phase in HCT-116 colon cancer cells. rsc.org

A different quinazolin-4-one derivative (compound 17) induced arrest at the pre-G1 and G1 phases in MCF-7 breast cancer cells, while causing arrest at the pre-G1 and S phases in MDA-MB-231 breast cancer cells. nih.gov

A quinazolinone-based CDK2 inhibitor (compound 5c) led to cell cycle cessation at the S and G2/M phases. nih.gov

A dicarboxamide derivative (compound SQ2) caused cell cycle arrest in the G1 and G2/M phases. nih.gov

Another derivative, 12d, arrested the cell cycle at the G0/G1 and G2/M phases in SNB-75 CNS cancer cells and at the G0/G1 phase in SK-MEL-2 melanoma cells. nih.gov

This ability to halt the cell cycle at various checkpoints prevents cancer cells from proceeding through division, thereby inhibiting tumor growth.

| Compound | Cell Line | Cell Cycle Arrest Phase(s) | Reference |

| Compound 4 | HCT-116 (Colon) | G1 | rsc.org |

| Compound 17 | MCF-7 (Breast) | pre-G1, G1 | nih.gov |

| Compound 17 | MDA-MB-231 (Breast) | pre-G1, S | nih.gov |

| Compound 5c | Melanoma | S, G2/M | nih.gov |

| Compound SQ2 | Colon | G1, G2/M | nih.gov |

| Compound 12d | SNB-75 (CNS) | G0/G1, G2/M | nih.gov |

| Compound 12d | SK-MEL-2 (Melanoma) | G0/G1 | nih.gov |

Induction of Apoptosis in Malignant Cells

In addition to halting the cell cycle, many quinazoline derivatives are potent inducers of apoptosis, or programmed cell death, in malignant cells. mdpi.com This is a critical mechanism for eliminating cancer cells and is often a direct consequence of inhibiting key survival signaling pathways. nih.gov

Several studies have detailed the pro-apoptotic effects of these compounds. For instance, a 2-sulfanylquinazolin-4(3H)-one derivative, compound 5d, was found to induce both early and late apoptosis in HepG2 liver cancer cells. nih.gov This was accompanied by the upregulation of pro-apoptotic proteins, including caspase-3, caspase-9, and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov Similarly, compound 17, a quinazolin-4-one derivative, elicited significant apoptosis in MCF-7 breast cancer cells by increasing the expression of pro-apoptotic genes such as P53, PUMA, Bax, and caspases 3, 8, and 9, while decreasing Bcl-2 levels. nih.gov

The quantitative effect can be substantial. One S-alkylated quinazolin-4(3H)-one (compound 4) was reported to induce a total apoptosis of 46.53% in HCT-116 cells, a dramatic increase compared to the 2.15% observed in untreated cells. rsc.org Other derivatives, such as compound SQ2 and compound 12d, have also been confirmed to strongly induce apoptosis and necrosis in various cancer cell lines. nih.govnih.gov This ability to trigger programmed cell death is a cornerstone of their anticancer activity.

| Compound | Cell Line | Key Apoptotic Effects | Reference |

| Compound 5d | HepG2 (Liver) | Induces early and late apoptosis; ↑ Caspase-3, Caspase-9, Bax; ↓ Bcl-2 | nih.gov |

| Compound 17 | MCF-7 (Breast) | Increases apoptotic cell death; ↑ P53, PUMA, Bax, Caspases 3, 8, 9; ↓ Bcl-2 | nih.gov |

| Compound 4 | HCT-116 (Colon) | Induces 46.53% total apoptosis | rsc.org |

| Compound SQ2 | HT-29, COLO-205 (Colon) | Strongly induces apoptosis | nih.gov |

| Compound 12d | SK-MEL-2, SNB-75 | Induces significant necrosis (3.50-3.66%) | nih.gov |

Anti-Angiogenic and Anti-Metastatic Activities

The formation of new blood vessels, a process known as angiogenesis, is essential for tumor growth and metastasis. nih.gov Derivatives of this compound have demonstrated significant anti-angiogenic properties, primarily through the inhibition of key regulators like VEGFR-2. nih.gov By blocking VEGFR-2 signaling, these compounds can disrupt the cascade of events that leads to the sprouting of new vessels to supply the tumor. nih.gov

A study focusing on 2,4-disubstituted quinazoline derivatives found that they exhibited a potent inhibitory effect on the adhesion and migration of human umbilical vein endothelial cells (HUVECs), which are crucial steps in angiogenesis. nih.gov In an in vivo chick embryo chorioallantoantoic membrane (CAM) assay, a standard model for studying angiogenesis, these compounds significantly reduced the formation of new blood vessels. nih.gov Notably, derivatives like 11d and 12d showed excellent inhibition of angiogenesis in this model, highlighting their potential to starve tumors of their nutrient supply. nih.gov This anti-angiogenic activity is a promising strategy for not only limiting primary tumor growth but also for preventing metastasis, the spread of cancer to distant organs. nih.govnih.gov

Antiviral Properties

The biological activity of the quinazoline scaffold extends beyond anticancer effects to include antiviral properties. Various derivatives have been synthesized and evaluated against a range of viruses. mdpi.comnih.gov

Research has shown that certain (quinazolin-4-ylamino)methyl-phosphonate derivatives possess weak to good activity against the Tobacco Mosaic Virus (TMV), a plant virus often used in initial antiviral screening. nih.govnih.gov In the context of human pathogens, a series of 2,4-disubstituted quinazoline derivatives were synthesized and tested for activity against the influenza virus, with some compounds showing high efficacy. mdpi.com More recently, 2-Methylquinazolin-4(3H)-one was identified as a bioactive component with significant antiviral activity against Influenza A virus (H1N1), exhibiting an IC₅₀ of 23.8 μg/mL. mdpi.com

Furthermore, in response to the COVID-19 pandemic, researchers identified 2-aminoquinazolin-4-(3H)-one derivatives as potent inhibitors of SARS-CoV-2. One lead compound demonstrated significant activity with an IC₅₀ of 0.23 μM in a Vero cell assay, with no associated cytotoxicity. mdpi.com

| Compound/Series | Target Virus | Activity Metric (IC₅₀) | Reference |

| (Quinazolin-4-ylamino)methyl-phosphonates | Tobacco Mosaic Virus (TMV) | Weak to good activity | nih.govnih.gov |

| 2-Methylquinazolin-4(3H)-one (C1) | Influenza A (H1N1) | 23.8 μg/mL | mdpi.com |

| 2-Aminoquinazolin-4-(3H)-one (Compd. 1) | SARS-CoV-2 | 0.23 µM | mdpi.com |

| 2,4 disubstituted quinazolines | Influenza virus | < 10 μM | mdpi.com |

Anti-Inflammatory Modulations

The quinazoline core is also present in molecules with significant anti-inflammatory properties. nih.govnih.gov The mechanism often involves the inhibition of key enzymes in inflammatory pathways. For example, the marketed non-steroidal anti-inflammatory drug (NSAID) Proquazone is a quinazoline derivative used in the treatment of osteoarthritis and rheumatoid arthritis. mdpi.com

Synthetic efforts have produced novel quinazoline derivatives with potent anti-inflammatory effects. One study reported that the compound N-(4-fluorophenyl)quinazolin-4-amine exhibited high anti-inflammatory activity, comparable to the standard drug indomethacin. mdpi.com Another investigation into newer quinazolinone analogs found that thiazolidinone derivatives of the scaffold showed better anti-inflammatory and analgesic activities than corresponding azetidinone derivatives. nih.gov Some of these compounds exhibited a 16.3% to 36.3% inhibition of edema in animal models. nih.gov More recently, Leniolisib, a quinazoline-based selective phosphoinositol-3-kinase δ (PI3Kδ) inhibitor, has been designed as an anti-inflammatory immunomodulator, showing potent inhibitory activity (IC₅₀ = 9 nM) on a wide spectrum of immune cell functions. mdpi.com These findings underscore the potential of quinazoline derivatives in modulating inflammatory responses. researchgate.net

Antioxidant Activities and Radical Scavenging Capabilities

While direct studies on the antioxidant and radical scavenging activities of this compound are not extensively detailed in the available literature, research on closely related quinazolinone derivatives provides significant insights into the potential of this structural class. The core quinazoline structure is recognized for its antioxidant potential, which is often enhanced by specific substitutions. mdpi.comsemanticscholar.org The development of agents that can counteract the damaging effects of free radicals is a critical area of drug discovery. mdpi.com

Investigations into various quinazolinone derivatives have demonstrated their capacity to act as antioxidants through different mechanisms, including hydrogen atom transfer, electron donation, and metal ion chelation. mdpi.com The antioxidant effect is often attributed to the presence of specific functional groups attached to the quinazoline ring.

For instance, studies on phenolic derivatives of quinazolin-4(3H)-one have shown that the incorporation of hydroxyl groups onto a phenyl ring attached to the quinazoline core can lead to potent antioxidant activity. mdpi.comnih.gov In some cases, these derivatives have exhibited stronger antioxidant effects than standard references like ascorbic acid and Trolox. mdpi.com The position of these hydroxyl groups is also crucial, with ortho-diphenolic derivatives often showing the highest radical scavenging activity. mdpi.comnih.gov

The antioxidant properties of these derivatives have been evaluated using various in vitro assays, as detailed in the table below.

| Assay | Key Findings | Reference Compounds |

| ABTS+ Radical Scavenging | Certain phenolic quinazolin-4-one derivatives showed lower IC50 values than Trolox and ascorbic acid, indicating superior scavenging ability. mdpi.com | Trolox, Ascorbic Acid |

| DPPH Radical Scavenging | Novel 2-thioxobenzoquinazoline analogs demonstrated high DPPH radical scavenging activity. mdpi.com | Butylated Hydroxytoluene (BHT) |

| NO Radical Scavenging | Ortho-diphenolic derivatives of quinazolin-4-one were identified as the most effective scavengers of nitric oxide radicals. mdpi.com | - |

Other Pharmacological Activities Observed for Quinazoline-Based Scaffolds

The quinazoline nucleus is a versatile scaffold that has been extensively explored for a wide range of therapeutic applications. mdpi.comsemanticscholar.org Its derivatives have been reported to exhibit a broad spectrum of pharmacological activities, making it a privileged structure in medicinal chemistry. mdpi.comresearchgate.net

The diverse biological activities of quinazoline derivatives are a result of the various substitution patterns possible on the heterocyclic ring system. mdpi.com This structural flexibility allows for the fine-tuning of their biological effects. An overview of the prominent pharmacological activities associated with the quinazoline scaffold is presented below.

| Pharmacological Activity | Description |

| Anticancer | Quinazoline derivatives have been widely investigated as anticancer agents. mdpi.commdpi.com Some have shown cytotoxic activity against various cancer cell lines, including hepatocellular carcinoma and breast adenocarcinoma. rsc.org |

| Anti-inflammatory | Several quinazoline derivatives have demonstrated significant anti-inflammatory properties. mdpi.commdpi.com |

| Antimicrobial | The quinazoline scaffold has been associated with broad-spectrum antimicrobial activity, including antibacterial and antifungal effects. mdpi.comnih.gov Some derivatives have shown potent action against pathogens like S. aureus and E. coli. rsc.org |

| Antiviral | Antiviral activity is another important feature of some quinazoline derivatives. mdpi.com |

| Anticonvulsant | Certain quinazoline-based compounds have been evaluated for their potential as anticonvulsant agents. mindat.org |

| Antihypertensive | The quinazoline core is found in some antihypertensive medications. nih.gov |

| Antitubercular | Research has also explored the potential of quinazoline derivatives in the treatment of tuberculosis. mdpi.com |

This wide range of activities underscores the therapeutic potential of the quinazoline scaffold and provides a strong rationale for the continued investigation of its derivatives, including this compound.

Structure Activity Relationship Sar Studies and Rational Drug Design Principles of 2 Quinazolin 4 Ylamino Acetic Acid

The quinazoline (B50416) scaffold is a cornerstone in medicinal chemistry, recognized for its broad pharmacological potential. nih.gov The fusion of a benzene (B151609) ring with a pyrimidine (B1678525) ring creates a privileged structure capable of interacting with a multitude of biological targets. bohrium.com Specifically, the 2-(Quinazolin-4-ylamino)acetic acid framework serves as a valuable template for developing novel therapeutic agents, with its biological activity being highly dependent on the nature and position of various substituents. nih.govmdpi.com

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net It is widely used to understand how quinazoline (B50416) derivatives interact with biological targets like enzymes and receptors.

Molecular docking simulations are frequently employed to estimate the binding affinity of quinazoline derivatives to various protein targets. These affinities are often expressed as docking scores or binding energies (in kcal/mol), where a more negative value typically indicates a stronger predicted interaction. For instance, studies on novel quinazolinone Schiff base derivatives targeting the DNA gyrase enzyme have reported dock scores ranging from -5.96 to -8.58 kcal/mol. nih.gov Similarly, other research on antimicrobial quinazolinone derivatives found binding energies extending from -5.20 to -10.35 Kcal/mol against various microbial macromolecules. tandfonline.comtandfonline.com In a study targeting aldose reductase, a derivative named 2-(4-[(2-[(4-methylpiperazin-1-yl)methyl]-4-oxoquinazolin-3(4H)-ylimino)methyl]phenoxy)acetic acid was identified as a potent inhibitor with a Kᵢ value of 61.20 ± 10.18 nM. researchgate.net

Table 1: Predicted Binding Affinities of Quinazoline Derivatives Against Various Targets

| Quinazoline Derivative Class | Target | Reported Affinity Metric | Affinity Range/Value | Reference |

|---|---|---|---|---|

| Quinazolinone Schiff Bases | DNA Gyrase | Dock Score | -5.96 to -8.58 kcal/mol | nih.gov |

| Antimicrobial Quinazolinones | Bacterial/Fungal Macromolecules | Binding Energy | -5.20 to -10.35 Kcal/mol | tandfonline.comtandfonline.com |

| Acetic Acid-Quinazolin-4(3H)-one Hybrids | Aldose Reductase | Kᵢ Value | 61.20 ± 10.18 nM | researchgate.net |

| 2-styryl-(quinazolin-4-ylthio)acetic acid | Protein Kinase CK2 | Consensus Score | Lower (better) than reference | researchgate.net |

Docking studies are crucial for identifying the specific amino acid residues within a protein's active site that interact with the ligand. These interactions, which include hydrogen bonds, hydrophobic contacts, and pi-stacking, are fundamental to the ligand's binding and inhibitory activity.

Against Human Thymidylate Synthase: Docking simulations of quinazoline antifolate derivatives revealed that the quinazoline ring typically forms hydrophobic contacts with residues such as Leu192, Leu221, and Tyr258. nih.gov

Against DNA Gyrase: For quinazolinone Schiff base derivatives, a strong hydrogen bond with the Asn46 residue in the DNA gyrase active site has been commonly observed. nih.gov

Against EGFR Kinase: In studies of quinazolinone-benzyl piperidine (B6355638) derivatives as potential anticancer agents, interactions with the epidermal growth factor receptor (EGFR) kinase were investigated. nih.gov One potent compound showed pi-alkyl interactions between its quinazoline ring and residues Leu 694, Leu 820, and Ala 719, while another formed a hydrogen bond via its quinazoline carbonyl group with Thr 766. nih.govresearchgate.net

Against Protein Kinase CK2: A docking study of 2-styryl-(quinazolin-4-ylthio)acetic acid, a compound structurally related to the subject of this article, identified key interactions within the active site of protein kinase CK2. researchgate.net

Table 2: Key Amino Acid Interactions for Quinazoline Derivatives

| Target Protein | Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| Human Thymidylate Synthase | Leu192, Leu221, Tyr258 | Hydrophobic Contacts | nih.gov |

| DNA Gyrase | Asn46 | Hydrogen Bond | nih.gov |

| EGFR Kinase | Leu 694, Leu 820, Ala 719 | Pi-Alkyl Interactions | nih.gov |

| Thr 766 | Hydrogen Bond | nih.govresearchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.org

Several QSAR models have been developed for quinazoline derivatives to predict their activity against various targets. A Multiple Linear Regression (MLR)-based QSAR model for quinazoline derivatives as tyrosine kinase (erbB-2) inhibitors was found to be statistically significant, with a high correlation coefficient (r² = 0.956) and good predictive power (q² = 0.915). nih.gov This model suggested that specific electrostatic and structural features at the 4th position of the quinazoline ring are important for inhibitory activity. nih.gov In another study, machine learning-based QSAR models were used to predict the anticancer activity of quinazoline derivatives against the MCF-7 breast cancer cell line, achieving a high predictive R² value of 0.991. biointerfaceresearch.com For histone deacetylase 6 (HDAC6) inhibitors, a consensus QSAR model was developed that correctly predicted the activity classes for a series of new compounds. tandfonline.comnih.gov

Table 3: Examples of QSAR Models for Quinazoline Derivatives

| Target/Activity | QSAR Method | Statistical Parameters | Reference |

|---|---|---|---|

| Tyrosine Kinase (erbB-2) Inhibition | MLR | r² = 0.956, q² = 0.915 | nih.gov |

| Anticancer (MCF-7) | SVM (Machine Learning) | R² = 0.749, R²_test = 0.991 | biointerfaceresearch.com |

| Osteosarcoma Inhibition | 3D-QSAR (CoMSIA) | Q² = 0.63, R² = 0.987 | frontiersin.org |

| HDAC6 Inhibition | Consensus Model (RF, XGB) | Correctly predicted activity for 7/7 compounds | tandfonline.comnih.gov |

Theoretical Investigations into Electronic Structure and Reactivity Profiles

Theoretical methods, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules, providing insights into their stability, reactivity, and potential as therapeutic agents. Such studies on quinazolinone derivatives have calculated various quantum chemical parameters. sapub.org For example, the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. sapub.org

DFT calculations have also been instrumental in understanding reaction mechanisms. A combined theoretical and experimental study on the synthesis of 4-aminoquinazolines from 2,4-dichloroquinazoline (B46505) precursors revealed why nucleophilic attack occurs preferentially at the C4 position. nih.gov DFT calculations showed that the carbon atom at the 4-position has a higher LUMO coefficient and that the activation energy for nucleophilic attack is lower at this position, explaining the observed regioselectivity. nih.gov

Table 4: Calculated Electronic Properties of a Quinazolinone Derivative

| Parameter | Description | Significance | Reference |

|---|---|---|---|

| HOMO-LUMO Gap | Energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicates chemical reactivity and stability. | sapub.org |

| Chemical Hardness (η) | Resistance to change in electron distribution. | Correlates with stability; higher hardness implies lower reactivity. | sapub.org |

| Dipole Moment | Measure of the overall polarity of the molecule. | Important descriptor in QSAR for studying structure-activity relationships. | sapub.org |

| LUMO Coefficient | Contribution of an atomic orbital to the LUMO. | Indicates susceptibility to nucleophilic attack (higher coefficient at a site suggests it is more electrophilic). | nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing researchers to assess the stability of binding interactions and observe conformational changes over time.

MD simulations performed on quinazoline-2,4,6-triamine derivatives bound to EGFR kinase showed that the hydrogen bond with a key residue, Met 769, was maintained with high occupancy throughout the simulation, indicating a stable and critical interaction. nih.gov Furthermore, the calculated binding free energies (ΔG) from these simulations showed good agreement with experimental IC50 values. nih.gov In another study on quinazolinone derivatives as matrix metalloproteinase-13 (MMP-13) inhibitors, 10-nanosecond MD simulations revealed that stable hydrogen bonding with residues Ser250 and Gly248 was crucial for inhibitory activity. The simulations also highlighted that a specific "U-shaped" conformation of the inhibitor was pivotal for effective binding. rsc.org These studies demonstrate the power of MD simulations in refining the understanding of binding modes obtained from static docking and in guiding the design of more potent inhibitors. rsc.org

Future Directions and Therapeutic Prospects

Development of Next-Generation 2-(Quinazolin-4-ylamino)acetic Acid Analogues

The development of new analogues of quinazoline (B50416) compounds is a dynamic area of research aimed at enhancing therapeutic efficacy, improving selectivity, and overcoming drug resistance. A key strategy is molecular hybridization, which involves combining the quinazoline pharmacophore with other biologically active scaffolds to create hybrid molecules with potentially synergistic or multi-target activities. nih.govrsc.org

Structure-activity relationship (SAR) studies are crucial in guiding the design of these next-generation compounds. mdpi.com Research has shown that even minor alterations to the substitution patterns on the quinazoline nucleus can lead to significant differences in biological activity. nih.gov For instance, studies on 2,4-disubstituted quinazolines have demonstrated that modifications at these positions can yield compounds with potent antiproliferative activity. nih.gov The introduction of different functional groups, such as imidazole (B134444) or benzotriazole, has been shown to enhance anticancer effects by promoting tubulin polymerization and inducing apoptosis. nih.gov

Furthermore, the synthesis of novel derivatives often involves modifying the benzenoid part of the quinazoline ring system. This approach has led to the development of analogues with improved activity against pathogenic bacteria, including drug-resistant strains, while maintaining a good safety profile. nih.gov The goal is to create molecules with enhanced potency and a better therapeutic window, paving the way for more effective treatments. nih.gov

Exploration of Novel Therapeutic Targets and Disease Applications for Quinazoline Derivatives

While initially recognized for their potent anticancer activity, particularly as inhibitors of the Epidermal Growth Factor Receptor (EGFR), the therapeutic applications of quinazoline derivatives are expanding to a variety of other diseases. nih.govmdpi.com Researchers are actively exploring new molecular targets and disease contexts where these compounds could be beneficial.

Beyond cancer, quinazoline derivatives have shown promise in several other therapeutic areas:

Anticonvulsant Activity: Novel quinazolinone derivatives have been synthesized and evaluated for their ability to protect against seizures, showing potential as new treatments for epilepsy. mdpi.comwisdomlib.org

Anti-inflammatory Effects: Certain quinazoline derivatives exhibit significant anti-inflammatory properties, suggesting their utility in treating conditions like arthritis. mdpi.comwisdomlib.org

Anti-diabetic Potential: By inhibiting enzymes such as alpha-glucosidase, which is critical for glucose metabolism, some quinazolinone derivatives have demonstrated potential as anti-diabetic agents. wisdomlib.org

Antibacterial and Antifungal Activity: The quinazoline scaffold has been utilized to develop agents effective against various bacterial and fungal pathogens. nih.govmdpi.com

Within oncology, the search for new targets continues. Poly(ADP-ribose)polymerase-1 (PARP-1), a key enzyme in DNA repair, has emerged as a promising target for quinazoline-based inhibitors. nih.gov Additionally, researchers have identified histone lysine-specific demethylase 1 (LSD1) as a viable target, with repurposed EGFR inhibitors showing activity against this epigenetic modulator. nih.gov Tubulin, a crucial component of the cellular cytoskeleton, is another target, with some quinazolines acting as tubulin polymerization inhibitors, thereby halting cell division. mdpi.com

Table 1: Emerging Therapeutic Targets for Quinazoline Derivatives

| Therapeutic Target | Disease Application | Example Compound Class | Reference |

|---|---|---|---|

| Poly(ADP-ribose)polymerase-1 (PARP-1) | Cancer | Quinazoline-2,4(1H,3H)-dione derivatives | nih.gov |

| Histone lysine-specific demethylase 1 (LSD1) | Cancer | Erlotinib (B232) analogues | nih.gov |

| Tubulin | Cancer | 2,4-bis-substituted quinazolines | nih.gov |

| Alpha-glucosidase | Diabetes | Quinazolinone derivatives | wisdomlib.org |

| DNA Topoisomerase IIβ | Cancer | Benzo[g]quinoxaline derivatives | nih.gov |

Considerations for Translational Research and Preclinical Development

Translating promising quinazoline-based compounds from the laboratory to clinical use requires a rigorous preclinical development process. A critical step involves evaluating the antiproliferative activity of new analogues against a panel of human cancer cell lines to determine their potency and spectrum of activity. nih.gov For instance, novel 2,4-disubstituted quinazolines have been tested against breast cancer (MCF-7), colon cancer (HCT-116), and neuroblastoma (SHSY-5Y) cell lines. nih.gov

Mechanistic studies are essential to understand how these compounds exert their effects. This includes cell cycle analysis to see if the compounds arrest cell division at specific phases, such as the G2/M phase, and apoptosis assays to confirm they induce programmed cell death. nih.gov In vivo efficacy is often assessed using animal models, such as xenograft mouse models, where human tumors are implanted to evaluate the compound's ability to reduce tumor size. nih.gov

Computational studies, including molecular docking, play a vital role in modern drug development. nih.govresearchgate.net These in silico methods help predict how a compound will bind to its molecular target, providing insights that can guide the design of more potent and selective inhibitors. This computational screening complements experimental data and helps prioritize which compounds should move forward in the development pipeline.

Addressing Challenges and Opportunities in Quinazoline-Based Drug Discovery

The field of quinazoline-based drug discovery is not without its challenges. One of the most significant hurdles in cancer therapy is the development of drug resistance, where cancer cells no longer respond to treatment. nih.gov This necessitates the continuous development of new agents that can overcome these resistance mechanisms.

However, these challenges also present opportunities. The structural versatility of the quinazoline nucleus is a major advantage, allowing for the creation of a vast chemical space to explore. scialert.net There is a significant opportunity in designing multi-target agents or using molecular hybridization to create compounds that can hit multiple disease pathways simultaneously, potentially reducing the likelihood of resistance. nih.govrsc.org

The discovery of new biological targets for quinazoline derivatives beyond EGFR opens up new avenues for research and therapeutic application. nih.govnih.gov By exploring these novel targets and expanding into new disease areas like metabolic and inflammatory disorders, the full therapeutic potential of the quinazoline scaffold can be realized. mdpi.comwisdomlib.org Continued interdisciplinary research, combining synthetic chemistry, molecular biology, and computational science, will be key to unlocking the next generation of quinazoline-based medicines.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for achieving high-yield and high-purity 2-(Quinazolin-4-ylamino)acetic acid?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, including condensation of quinazolin-4-amine derivatives with glycine or its analogs. A reported procedure (e.g., from ) involves dissolving glycine (10 mmol) and sodium carbonate (5 mmol) in water, adjusting the pH to 9–9.5, and reacting with a quinazoline precursor (e.g., compound 3 in ) at 100°C for 8 hours under controlled pH. Post-reaction acidification yields the crude product, which is purified via crystallization. Optimizing reaction time, temperature, and pH is critical to suppress side reactions and improve yield (>70% reported) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR (in DMSO- or CDCl) confirm the quinazoline ring protons (δ 7.5–8.5 ppm) and the acetic acid moiety (δ 3.8–4.2 ppm for α-CH) .

- X-ray Crystallography : Single-crystal X-ray diffraction (e.g., monoclinic space group) resolves hydrogen-bonding motifs (e.g., dimers via O–H···O interactions) and torsional angles between the quinazoline ring and acetic acid group (e.g., ~78° dihedral angle observed in analogs) .

- FT-IR : Carboxylic acid O–H stretches (2500–3300 cm) and C=O vibrations (1680–1720 cm) validate functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies in IC values or receptor-binding affinities (e.g., kinase inhibition vs. antiviral activity) often arise from assay conditions. To address this:

- Standardize Assays : Use uniform cell lines (e.g., HEK293 for enzyme studies) and control buffer pH/temperature .

- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 6-chloroquinazolin-4(3H)-one derivatives in ) to identify substituent-specific trends.

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to pooled data from multiple studies to isolate confounding variables .

Q. What computational strategies predict the interaction of this compound with enzymatic targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with targets like dihydrofolate reductase (DHFR). Parameterize force fields (e.g., OPLS-AA) for quinazoline ring π-stacking and acetic acid hydrogen bonding .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-enzyme complexes. Analyze RMSD (<2 Å indicates stable binding) and free energy (MM/PBSA) for affinity rankings .

- QSAR Models : Train models using descriptors like log, polar surface area, and H-bond donors to predict bioactivity across derivatives .

Q. How do structural modifications (e.g., halogenation) alter the physicochemical and pharmacological properties of this compound?

- Methodological Answer :

- Electronic Effects : Bromination at the quinazoline 3-position (as in ) increases electron-withdrawing character, enhancing acidity (p ~2.8 vs. ~3.2 for unsubstituted analogs) and altering solubility.

- Biological Impact : Fluorination at the phenyl ring (e.g., 3-fluoro substitution in ) improves metabolic stability (t >4 hours in liver microsomes) and membrane permeability (log ~1.5) .

- Crystallographic Validation : Substituent-induced angle distortions (e.g., C–C–C angles at Br: 121.5° vs. 118.2° for OMe in ) correlate with steric effects on target binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。